Cas no 57930-46-8 ([(3ar,4s,5r,6as)-5-hydroxy-2-oxohexahydro-2h-cyclopenta[b]furan-4 -yl]methyl Acetate)
57930-46-8 structure
Product Name:[(3ar,4s,5r,6as)-5-hydroxy-2-oxohexahydro-2h-cyclopenta[b]furan-4 -yl]methyl Acetate
CAS-Nr.:57930-46-8
MF:C10H14O5
MW:214.215163707733
CID:1607506
PubChem ID:10910884
Update Time:2025-04-21
[(3ar,4s,5r,6as)-5-hydroxy-2-oxohexahydro-2h-cyclopenta[b]furan-4 -yl]methyl Acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [(3ar,4s,5r,6as)-5-hydroxy-2-oxohexahydro-2h-cyclopenta[b]furan-4 -yl]methyl Acetate
- 6,6-dimethyl-2-oxobicyclo[3.1.11.5]heptane
- AC1Q2CCJ
- (1R,5S)-(+)-nopinone
- 327956_ALDRICH
- (1R)-()-Nopinone
- (1S,5R)-6,6-dimethylnorpinan-2-one
- (1S,5R)-2-(tert-butoxycarbonyl)-6-oxa-2-azabicyclo<
- 3.2.1>
- octan-7-one
- (1S,5R,6R,7R)-(-)-6-acetoxymethyl-7-hydroxy-2-oxabicyclo<
- 3.3.0>
- octan-3-one
- (1S,5R)-N-tert-butoxycarbonyl-6-oxa-7-oxo-2-azabicyclo[3.2.1]octane
- (1S,5R)-2-(tert-butoxycarbonyl)-6-oxa-2-azabicyclo[3.2.1]octan-7-one
- CTK2H9419
- (1S,5R,6R,7R)-(-)-6-acetoxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one
- (1S,5R)-(+)-nopinone
- AC1Q2CCK
- (1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one
- 6,6-dimethylnorpinan-2-one
- (1S,5R)-2-(tert-butoxycarbonyl)-6
- (1S,5R)-2-(tert-butoxycarbonyl)-6-oxa-2-azabicyclo< 3.2.1> octan-7-one
- (1S,5R,6R,7R)-(-)-6-acetoxymethyl-7-hydroxy-2-oxabicyclo< 3.3.0> octan-3-one
- 57930-46-8
- [(3aR,4S,5R,6aS)-5-hydroxy-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-yl]methyl acetate
- ((3AR,4S,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate
-
- Inchi: 1S/C10H14O5/c1-5(11)14-4-7-6-2-10(13)15-9(6)3-8(7)12/h6-9,12H,2-4H2,1H3/t6-,7-,8-,9+/m1/s1
- InChI-Schlüssel: XTQFFVIVPYXWKF-BGZDPUMWSA-N
- Lächelt: O1C(C[C@H]2[C@@H]1C[C@H]([C@@H]2COC(C)=O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 214.08412354g/mol
- Monoisotopenmasse: 214.08412354g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 288
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topologische Polaroberfläche: 72.8Ų
Experimentelle Eigenschaften
- Dichte: 1.297
- Siedepunkt: 383 ºC
- Flammpunkt: 153 ºC
- PSA: 72.83000
- LogP: -0.13800
[(3ar,4s,5r,6as)-5-hydroxy-2-oxohexahydro-2h-cyclopenta[b]furan-4 -yl]methyl Acetate Verwandte Literatur
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Roger R. Hill,David Birch,Graham E. Jeffs,Michael North Org. Biomol. Chem., 2003,1, 965-972
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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